5-(1,3-thiazol-2-yl)thiophene-2-carboxylic Acid
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Overview
Description
5-(1,3-Thiazol-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features both a thiazole and a thiophene ring.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like this one, are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Mode of Action
It’s known that the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Molecules containing a thiazole ring, like this one, can activate or stop biochemical pathways . The exact pathways and their downstream effects would depend on the specific targets and interactions of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-thiazol-2-yl)thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid with thioamide derivatives in the presence of a dehydrating agent . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields . The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-thiazol-2-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazole and thiophene compounds .
Scientific Research Applications
5-(1,3-thiazol-2-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(1,3-thiazol-2-yl)thiophene-2-carboxylic acid include:
- 5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxylic acid
- 2-aminothiazole derivatives
- Thiazole-based heterocycles
Uniqueness
What sets this compound apart is its unique combination of the thiazole and thiophene rings, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for the development of novel materials and pharmaceuticals .
Properties
IUPAC Name |
5-(1,3-thiazol-2-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)6-2-1-5(13-6)7-9-3-4-12-7/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQDQGHUGZODMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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